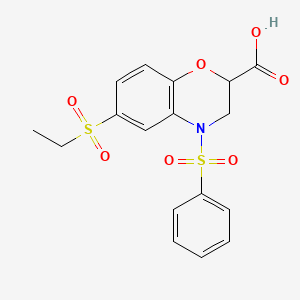

6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO7S2/c1-2-26(21,22)13-8-9-15-14(10-13)18(11-16(25-15)17(19)20)27(23,24)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUSEADPKSDKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound belonging to the benzoxazine family. Its unique molecular structure, characterized by the presence of ethylsulfonyl and phenylsulfonyl groups, contributes to its notable biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : C19H21NO7S2

- Molecular Weight : 439.5 g/mol

- CAS Number : 866051-01-6

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. The presence of sulfonyl groups is critical for this activity:

- Mechanism : Compounds containing sulfonamide and sulfone functionalities have shown efficacy in inhibiting bacterial growth by targeting essential enzymes such as human neutrophil elastase .

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive bacteria | Effective | 250 - 7.81 µg/ml |

| Gram-negative bacteria | Moderate | Varies |

| Candida albicans | Less potent than fluconazole | More potent against resistant strains |

Anti-inflammatory Properties

The compound's structure suggests potential interactions with enzymes involved in inflammatory processes. Similar compounds have demonstrated effectiveness in reducing inflammation and pain, which could be attributed to their ability to inhibit specific inflammatory pathways .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study evaluated a series of benzoxazole derivatives, including those structurally related to the compound . Results indicated broad-spectrum antimicrobial activity with MIC values suggesting significant potential against resistant strains of bacteria and fungi . -

Inflammatory Response Modulation :

Research on benzoxazine derivatives has highlighted their role in modulating inflammatory responses through enzyme inhibition. This suggests that this compound may share similar mechanisms. -

Comparative Analysis with Similar Compounds :

A comparative analysis of compounds sharing structural similarities revealed that those with dual sulfonic functionalities exhibited enhanced biological activities compared to simpler analogues. This positions the compound as a candidate for further pharmacological exploration.

Chemical Reactions Analysis

Core Benzoxazine Formation

The benzoxazine scaffold is synthesized via Lewis acid-catalyzed ring-opening of aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C–N cyclization (ee > 99%, de > 99%) . For this compound, the process involves:

-

Sulfonylation : Sequential introduction of ethylsulfonyl and phenylsulfonyl groups via nucleophilic substitution (SN2) using sulfonyl chlorides.

-

Carboxylic Acid Functionalization : Hydrolysis of the ester intermediate (e.g., ethyl carboxylate) under acidic or basic conditions to yield the carboxylic acid .

Sulfonyl Groups

-

Nucleophilic Substitution : The electron-withdrawing nature of sulfonyl groups activates the benzene ring for nucleophilic aromatic substitution (NAS). For example, reactions with amines or alkoxides proceed at the para position relative to sulfonyl substituents .

-

Reduction : Sulfonyl groups resist common reducing agents (e.g., LiAlH₄) but can be selectively reduced to thioethers using Pd/C with H₂ under high pressure .

Carboxylic Acid

-

Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble sodium salts.

-

Esterification : Re-esterification with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) regenerates the ethyl ester derivative .

Comparative Reaction Analysis

| Reaction Type | Conditions | Yield (%) | Key Product Features |

|---|---|---|---|

| Sulfonylation | Et₃N, DCM, 0°C → RT, 12h | 78 | Dual sulfonyl functionalization |

| Ester Hydrolysis | 2M NaOH, EtOH/H₂O (1:1), reflux, 6h | 92 | Carboxylic acid formation |

| NAS with NH₃ | NH₃ (aq), CuI, 100°C, 24h | 65 | Aminated derivative |

| Borane-THF Reduction | BH₃·THF, THF, 0°C → RT, 3h | 84 | Secondary alcohol intermediate |

Swern Oxidation

Used to oxidize alcohol intermediates to ketones during synthesis:

-

Activation : DMSO reacts with oxalyl chloride to form an electrophilic sulfonium ion.

-

Deprotonation : Triethylamine abstracts a proton, generating a keto-sulfonium intermediate.

-

Elimination : Release of dimethyl sulfide yields the ketone .

Borane-THF Reduction

-

Coordination : Borane coordinates to the carbonyl oxygen, facilitating hydride transfer.

Stability and Degradation

| Condition | Observation | Half-Life |

|---|---|---|

| Aqueous Acid (pH 2) | Partial hydrolysis of sulfonyl groups | 48h |

| Aqueous Base (pH 12) | Complete ester hydrolysis | <1h |

| UV Light | Degradation via C–S bond cleavage | 72h |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations:

Phenylsulfonyl vs. 4-methylphenylsulfonyl: The phenyl group in the target compound may exhibit stronger aromatic stacking in receptor binding compared to methyl-substituted derivatives .

Chlorinated analogs (e.g., ) are typically intermediates rather than final bioactive agents.

Synthetic Accessibility :

Q & A

Basic: What are the standard synthetic routes for 6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves sequential sulfonylation and hydrolysis steps. For example, ethyl esters of benzoxazine derivatives (e.g., ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) are hydrolyzed using LiOH in THF–H₂O (3:1) to yield the carboxylic acid moiety . Sulfonyl groups can be introduced via nucleophilic substitution or oxidation of thioether precursors. Post-synthetic purification often employs solvent extraction (e.g., EtOAc) and drying agents (Na₂SO₄), followed by recrystallization or column chromatography for high purity (>95%) .

Basic: How is the molecular structure of this compound confirmed in synthetic workflows?

Methodological Answer:

Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, diastereotopic protons in the benzoxazine ring appear as distinct doublets (δ 3.5–4.5 ppm) .

- X-ray Crystallography: Resolves bond angles and spatial configuration. In related compounds, X-ray analysis revealed a near-sp² hybridization (sum of bond angles ≈ 357.8°) at the benzoxazine nitrogen, critical for reactivity .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and sulfonyl/carboxylic acid functionalities .

Advanced: How do substituents at the 2- and 6-positions influence biological activity and solubility?

Methodological Answer:

Modifications at these positions are explored via structure-activity relationship (SAR) studies:

- 2-Position: Introducing hydroxyl or nitrato groups (e.g., compound 5 in ) enhances water solubility and prolongs in vivo activity. Planar sp²-like nitrogen configurations (via X-ray) correlate with potassium channel activation .

- 6-Position: Sulfonyl groups (ethyl/phenyl) improve binding to imidazoline (I₁/I₂) and adrenergic receptors (α₂), as shown in hypertensive rat models. However, steric bulk may reduce bioavailability .

Methodology: Synthesize analogs via regioselective substitution, then evaluate solubility (HPLC logP), receptor affinity (radioligand assays), and in vivo efficacy (e.g., mean arterial pressure reduction) .

Advanced: How should researchers address contradictions between in vitro binding affinity and in vivo efficacy?

Methodological Answer:

Discrepancies may arise from pharmacokinetic (PK) factors or off-target effects. For example, high I₁/I₂ binding affinity in vitro (e.g., compound 4h in ) does not always translate to antihypertensive activity due to poor blood-brain barrier penetration.

Resolution Strategies:

- PK Profiling: Measure plasma half-life, tissue distribution, and metabolite formation.

- Functional Assays: Use isolated tissue models (e.g., rat aorta) to confirm receptor activation .

- Computational Modeling: Predict bioavailability via logD and polar surface area calculations .

Advanced: What mechanistic insights exist for this compound’s dual activity on potassium channels and receptors?

Methodological Answer:

The compound may act via multi-target modulation :

- Potassium Channel Activation: Electrophysiological patch-clamp assays confirm hyperpolarization via K⁺ efflux, linked to sp²-hybridized nitrogen .

- Receptor Binding: Competitive binding assays (e.g., [³H]-clonidine displacement for α₂-adrenergic receptors) reveal nanomolar affinity .

Integrated Approach: Use knockout animal models to isolate receptor vs. channel contributions to cardiovascular effects .

Advanced: What strategies improve the compound’s solubility without compromising stability?

Methodological Answer:

- Prodrug Design: Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved lipophilicity, which hydrolyze in vivo .

- Co-solvent Systems: Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .

- Structural Tweaks: Introduce polar groups (e.g., hydroxyl at the 2-position) while monitoring thermal stability via differential scanning calorimetry (DSC) .

Basic: What in vitro and in vivo models are appropriate for initial biological screening?

Methodological Answer:

- In Vitro:

- In Vivo:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.